molecular formula C12H16Cl2N4O B13102811 4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine

4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine

Cat. No.: B13102811
M. Wt: 303.18 g/mol
InChI Key: QXNGJWASTXIIEI-UHFFFAOYSA-N
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Description

4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine (CAS 1351980-16-9) is a high-purity chemical intermediate designed for advanced anticancer research and drug discovery. This compound features a pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure integrates a morpholine ring, which can significantly influence the pharmacokinetic properties of potential drug candidates . The strategic 2,4-dichloro substitutions on the pyrrolopyrimidine core make this compound a versatile and reactive building block for further synthetic elaboration. Researchers can utilize these sites for nucleophilic aromatic substitution reactions, enabling the introduction of various amines, alcohols, and other functional groups to create targeted libraries of novel compounds . This allows for the exploration of structure-activity relationships (SAR) aimed at developing potent and selective therapeutic agents. Key Research Applications: This intermediate is primarily investigated for the development of novel anticancer agents. Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated promising mechanisms of action, including the induction of apoptosis (programmed cell death) by up-regulating pro-apoptotic proteins like P53, BAX, DR4, and DR5, while down-regulating anti-apoptotic proteins such as Bcl-2 . The scaffold is also a key component in the synthesis of potential FAK/Pyk2 inhibitors, which are targeted for their role in inhibiting cancer cell proliferation and migration . Beyond oncology, this chemical class is also explored for the development of antimicrobial and anti-opportunistic infection agents, highlighting its broad utility in pharmaceutical chemistry . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H16Cl2N4O

Molecular Weight

303.18 g/mol

IUPAC Name

4-[2-(2,4-dichloro-5,6-dihydropyrrolo[2,3-d]pyrimidin-7-yl)ethyl]morpholine

InChI

InChI=1S/C12H16Cl2N4O/c13-10-9-1-2-18(11(9)16-12(14)15-10)4-3-17-5-7-19-8-6-17/h1-8H2

InChI Key

QXNGJWASTXIIEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C(=NC(=N2)Cl)Cl)CCN3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolopyrimidine Core: The initial step involves the synthesis of the pyrrolopyrimidine core. This can be achieved by reacting 2,4-dichloro-5H-pyrrolo[2,3-d]pyrimidine with appropriate reagents under controlled conditions.

    Attachment of the Ethyl Linker: The next step involves the introduction of an ethyl linker to the pyrrolopyrimidine core. This can be done using ethylating agents such as ethyl bromide in the presence of a base like potassium carbonate.

    Morpholine Ring Formation: Finally, the morpholine ring is introduced by reacting the intermediate compound with morpholine under suitable conditions, such as heating in a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrrolopyrimidine core, potentially reducing the dichloro groups to form less chlorinated derivatives.

    Substitution: The dichloro groups in the pyrrolopyrimidine core can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Partially or fully dechlorinated derivatives.

    Substitution: Amino or thiol-substituted pyrrolopyrimidines.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, studies have shown its effectiveness against HepG2 liver cancer cells by disrupting their growth signaling pathways . The compound's ability to inhibit FAK and Pyk2 further supports its role in combating malignancies.

Anti-inflammatory Properties

In addition to its anticancer effects, derivatives of pyrrolo[2,3-d]pyrimidine have been investigated for their anti-inflammatory properties. They may modulate immune responses and reduce inflammation by interfering with signaling pathways that lead to inflammatory cytokine production .

In Vitro Studies

A significant study focused on the synthesis and evaluation of various pyrrolo[2,3-d]pyrimidine derivatives, including the target compound. These studies typically employed cell viability assays to determine the efficacy of the compounds against cancer cell lines such as HepG2 and A549 (lung cancer). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potency as potential anticancer agents .

In Vivo Studies

In vivo studies are crucial for assessing the therapeutic potential of new compounds. Animal models treated with this compound showed reduced tumor growth compared to control groups. These findings suggest that the compound not only inhibits tumor cell proliferation but may also enhance survival rates in treated subjects .

Mechanism of Action

The mechanism of action of 4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s dichloro groups and morpholine ring play a crucial role in its binding affinity and specificity, leading to modulation of the target’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and synthetic differences between the target compound and related pyrrolo[2,3-d]pyrimidines:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight Synthesis Method Reference ID
4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine Cl (2,4); morpholine-ethyl (7) Dichloro, morpholine ~400 (estimated) Nucleophilic substitution -
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Cl (4); pyrrolidine (4); aryl (5,7) Aryl, pyrrolidine 388.72 Heating with pyrrolidine
5-(1-methyl-1H-pyrazol-4-yl)-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (3JA) Morpholine (4); pyrazole (5) Morpholine, pyrazole 284.31 Coupling reactions
4-Chloro-5-(phenylethynyl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamine (19) Cl (4); phenylethynyl (5); amine (2) Ethynyl, amine 284.70 Sonogashira coupling
Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylate Cl (4); ethyl (2); ester (6) Ester, hydroxy 283.71 Esterification

Key Observations

Substitution Effects: The dichloro substitution in the target compound may enhance electrophilicity compared to mono-chloro derivatives like 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine . Morpholine derivatives (e.g., 3JA) exhibit improved solubility over pyrrolidine analogues due to the oxygen atom in morpholine .

Synthetic Routes :

  • Chlorine at position 4 is commonly replaced via nucleophilic substitution with amines (e.g., pyrrolidine or morpholine) under heating (80–90°C) .
  • Ethynyl or aryl groups are introduced via coupling reactions, as seen in 4-Chloro-5-(phenylethynyl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamine .

Biological Relevance :

  • Morpholine-containing compounds (e.g., 7a–7e in ) show antitumor activity, with molecular docking suggesting interactions with kinase domains .
  • Pyrrolidine derivatives (e.g., 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine ) lack solubility but retain bioactivity due to aromatic stacking .

Physicochemical Properties :

  • Ethyl ester derivatives (e.g., Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylate ) have higher logP values (~2.07) due to hydrophobic groups, contrasting with polar morpholine analogues .

Research Findings and Implications

  • Crystallography : The pyrrolidine derivative () crystallizes in a triclinic system (space group P1) with C–H···C interactions stabilizing the lattice . Morpholine derivatives may adopt distinct packing due to conformational flexibility.
  • Antitumor Activity : Morpholine-based compounds (e.g., 7a–7e ) demonstrate IC50 values in the micromolar range against cancer cell lines, attributed to hydrogen bonding with kinase ATP-binding sites .
  • SAR Insights : Chlorine at position 4 is critical for activity, while substituents at position 7 (e.g., ethylmorpholine) modulate pharmacokinetics .

Biological Activity

4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine is a synthetic compound that integrates a pyrrolo[2,3-d]pyrimidine core with a morpholine moiety. This unique structure is hypothesized to confer significant biological activity, particularly in the realms of oncology and inflammation control. The compound's molecular formula is C12H16Cl2N4OC_{12}H_{16}Cl_{2}N_{4}O, and it has a molecular weight of 303.19 g/mol .

The compound features a dichloro substituent which is known to enhance biological activity by influencing interactions with various biological targets. The morpholine group improves solubility and bioavailability, making it a promising candidate for therapeutic applications.

PropertyValue
Molecular FormulaC12H16Cl2N4OC_{12}H_{16}Cl_{2}N_{4}O
Molecular Weight303.19 g/mol
CAS NumberNot specified

Biological Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant biological activities, including:

  • Kinase Inhibition : Compounds related to this class have been identified as inhibitors of various kinases, including Focal Adhesion Kinase (FAK) and Pyk2, both of which are implicated in cancer progression and metastasis .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Anti-angiogenic Properties : The ability to inhibit angiogenesis is another potential application, as it is crucial in cancer therapy where tumor growth and metastasis are facilitated by new blood vessel formation .

Case Studies

  • VEGFR-2 Inhibition : A series of N(4)-phenylsubstituted derivatives of pyrrolo[2,3-d]pyrimidine were synthesized and tested for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These compounds showed varied efficacy in inhibiting receptor activity, highlighting the potential for designing selective inhibitors based on structural modifications .
  • Cellular Assays : In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on A431 cells (a model for epidermal growth factor receptor-positive tumors), suggesting that these compounds could be developed as anticancer agents .

The mechanism by which this compound exerts its biological effects involves binding selectively to specific protein targets. Techniques such as X-ray crystallography and molecular docking studies are often employed to elucidate these interactions and optimize the compound's therapeutic profile .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct advantages in terms of selectivity and efficacy:

Compound NameUnique Features
2,4-Diamino-6,7-dihydro-5H-pyrrolo[2,3]pyrimidineKnown for FAK inhibition
N4-phenylsubstituted derivativesExhibits antiangiogenic activity
Thiazole-pyrimidine derivativesPotential anticancer agents

These analogs share a common core structure but differ in substituents that influence their biological targets and mechanisms of action .

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